molecular formula C12H13ClN2OS B4022585 6-ethoxy-2-prop-2-ynylsulfanyl-1H-benzimidazole;hydrochloride

6-ethoxy-2-prop-2-ynylsulfanyl-1H-benzimidazole;hydrochloride

Cat. No.: B4022585
M. Wt: 268.76 g/mol
InChI Key: SQIMIXRNLPOJBI-UHFFFAOYSA-N
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Description

6-ethoxy-2-prop-2-ynylsulfanyl-1H-benzimidazole;hydrochloride is a compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are characterized by a six-membered benzene ring fused to a five-membered imidazole ring. These compounds have shown significant biological and pharmacological activities, making them valuable in various scientific research fields .

Preparation Methods

The synthesis of 6-ethoxy-2-prop-2-ynylsulfanyl-1H-benzimidazole;hydrochloride involves several steps. Typically, the synthetic route includes the formation of the benzimidazole core followed by the introduction of the ethoxy and prop-2-ynylsulfanyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

6-ethoxy-2-prop-2-ynylsulfanyl-1H-benzimidazole;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

6-ethoxy-2-prop-2-ynylsulfanyl-1H-benzimidazole;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-2-prop-2-ynylsulfanyl-1H-benzimidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

6-ethoxy-2-prop-2-ynylsulfanyl-1H-benzimidazole;hydrochloride can be compared with other benzimidazole derivatives. Similar compounds include:

Properties

IUPAC Name

6-ethoxy-2-prop-2-ynylsulfanyl-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS.ClH/c1-3-7-16-12-13-10-6-5-9(15-4-2)8-11(10)14-12;/h1,5-6,8H,4,7H2,2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIMIXRNLPOJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC#C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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